(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a highly complex glycoside derivative characterized by:
- Multiple sugar moieties: Including oxolane (furanose) and oxane (pyranose) rings with extensive hydroxylation and hydroxymethyl substitutions .
- Spirocyclic core: A spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] system, indicative of triterpene or steroid-like structural motifs .
- Biological relevance: Similar glycosides and triterpenoids are often associated with cytotoxicity, enzyme modulation, or cell membrane interactions .
Properties
Molecular Formula |
C44H70O17 |
|---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-35(52)37(60-38-34(51)32(49)30(47)20(2)55-38)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |
InChI Key |
CQYNKDDQOMDAQS-MOYXIDJUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction
- Ethanol-water systems are commonly used, with 40–80% ethanol demonstrating optimal solubility for steroidal saponins due to their polar nature. Higher ethanol concentrations (>60%) improve yields but require temperature control to prevent degradation.
- Ultrasound-assisted extraction (UAE) reduces processing time and solvent use. Key parameters include:
- Ethanol concentration : 60% (v/v) balances solubility and selectivity.
- Temperature : 50°C maximizes extraction without thermal decomposition.
- Solid-liquid ratio : 1:5 (g/mL) ensures efficient mass transfer.
Microwave-Assisted Extraction (MAE)
- MAE coupled with countercurrent chromatography achieves rapid isolation. Optimized conditions include:
- Microwave power : 400 W
- Irradiation time : 10 minutes
- Solvent system : n-heptane/n-butanol/acetonitrile/water (10:19:6:20 v/v).
- This method yields >95% purity for individual saponins in under 5 hours.
Purification Techniques
Macroporous Resin Chromatography
- D101 resin shows superior adsorption (Freundlich isotherm) and desorption properties, increasing saponin content by 4.83-fold with 85% recovery.
- NKA-9 resin specifically enriches polyphyllin II and VII by 17.3× and 28.6× , respectively, using dynamic adsorption-desorption cycles.
Countercurrent Chromatography (CCC)
- A two-phase solvent system (ethyl acetate/butanol/water) separates saponins with >96% purity in a single run.
Optimized Workflow
| Step | Parameters | Outcome |
|---|---|---|
| Extraction | 60% ethanol, 50°C, UAE (0.5 h), 1:5 solid-liquid ratio | 90% total saponin yield |
| Primary Purification | D101/NKA-9 resin, 40% ethanol elution, 2 BV/h flow rate | 4.8–28.6× enrichment |
| Final Isolation | CCC with n-heptane/n-butanol/acetonitrile/water (10:19:6:20) | >95% purity for individual saponins |
Industrial Scalability
- Large-scale cultivation of Paris polyphylla ensures raw material sustainability.
- Cost-effective solvents (ethanol-water) and reusable resins (D101/NKA-9) reduce operational expenses.
- Process validation via HPLC (C18 column, 203 nm detection) confirms consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains glycosidic bonds (ether linkages between sugar moieties) and a spiro-linked oxapentacyclic system. These bonds are susceptible to hydrolysis under acidic or enzymatic conditions:
-
Acid-Catalyzed Hydrolysis : Protonation of the glycosidic oxygen leads to cleavage, yielding smaller sugars (e.g., glucose derivatives) and the aglycone (spiro-oxapentacyclic core) .
-
Enzymatic Hydrolysis : Glycosidases (e.g., β-glucosidase) may selectively cleave specific glycosidic bonds, depending on stereochemistry .
Oxidation Reactions
The multiple hydroxyl groups (-OH) and hydroxymethyl (-CH2OH) substituents can undergo oxidation:
| Oxidizing Agent | Reaction Site | Product |
|---|---|---|
| NaIO4 | Vicinal diols (C3-C4) | Cleavage to dialdehydes |
| CrO3/H2SO4 | Primary -CH2OH groups | Carboxylic acids |
| TEMPO/NaClO | Secondary -OH groups | Ketones or lactones |
Esterification and Etherification
The hydroxyl groups may react with acylating or alkylating agents:
-
Acetylation : Treatment with acetic anhydride/pyridine forms acetyl esters at -OH sites, increasing lipophilicity .
-
Methylation : Dimethyl sulfate or methyl iodide under basic conditions yields methyl ethers, stabilizing the structure against hydrolysis .
Complexation and Chelation
The polyol structure enables coordination with metal ions:
| Metal Ion | Binding Site | Application |
|---|---|---|
| Ca²⁺ | Adjacent -OH groups | Stabilization of tertiary structure |
| Fe³⁺ | Vicinal diols | Potential redox activity |
Thermal Degradation
Heating above 150°C induces decomposition pathways:
-
Dehydration : Loss of water from adjacent -OH groups, forming double bonds or cyclic ethers .
-
Glycosidic Bond Cleavage : Dominant pathway in anhydrous conditions, releasing volatile fragments .
Experimental Challenges and Recommendations
No direct studies on this compound’s reactivity were identified in the reviewed literature . Future work should prioritize:
-
Kinetic studies of glycosidic bond hydrolysis under varying pH.
-
Characterization of oxidation products via LC-MS/NMR.
-
Screening for enzymatic modification using microbial glycosidases.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Distinctions
Structural analogs are identified through maximal common substructure (MCS) analysis and tools like SIMCOMP . Key comparisons include:
Key Insight : The target compound’s spirocyclic core and glycosylation pattern differentiate it from fluorinated analogs (e.g., Compound 16 ) but align it with triterpenes in Pholiota populnea, which exhibit cytotoxicity through similar hydrophobic interactions .
Functional Comparisons
Chemosensitization Potential
- Analogous triterpenes reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp). The target compound’s hydroxyl-rich sugar units could improve binding to P-gp’s transmembrane domains .
Predictive Modeling Insights
QSAR and Virtual Screening
- DPubChem : QSAR models prioritize compounds with >80% structural similarity to the target for NPC1 inhibition, leveraging shared spirocyclic and polar groups .
Similarity-Based Neural Networks
- Reference Compound Selection : Using top 5–10 analogs (by SIMCOMP scores) achieves optimal RMSE (0.28–0.35) in predicting the target’s bioactivity .
Data Tables
Table 1: Structural Similarity Scores (SIMCOMP )
| Compound | Target Compound | Compound 16 | Triterpene 3 |
|---|---|---|---|
| Max Common Substructure | 100% | 42% | 68% |
| Hydroxyl Group Overlap | 18 | 6 | 12 |
Table 2: Predicted Bioactivities (QSAR Models )
| Property | Target Compound | Top Analog (SIMCOMP 68%) | Fluorinated Derivative (SIMCOMP 42%) |
|---|---|---|---|
| Cytotoxicity (IC50, μM) | 12.4 ± 1.2 | 15.8 ± 2.1 | >50 |
| P-gp Inhibition (Ki, nM) | 84.3 ± 9.7 | 102.5 ± 11.3 | N/A |
Biological Activity
The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a distinctive spiro structure. This article delves into its biological activities based on existing research findings.
Chemical Structure and Properties
The intricate structure of this compound includes several stereocenters and functional groups that contribute to its biological activity. The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₈O₁₈ |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-... |
| Functional Groups | Hydroxyl (–OH), Ether (–O–), Spirocyclic structure |
Antimicrobial Properties
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with multiple hydroxyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit enzymatic functions.
- Antifungal Activity : Hydroxymethyl derivatives have been documented to possess antifungal properties by interfering with fungal cell wall synthesis.
Antioxidant Activity
Research suggests that the presence of hydroxyl groups contributes to the antioxidant capacity of the compound. Antioxidants are crucial for neutralizing free radicals in biological systems:
- Mechanism : Hydroxyl groups can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage to cells.
Cytotoxicity and Anti-cancer Potential
Preliminary studies have explored the cytotoxic effects of similar compounds on cancer cell lines:
- Cell Line Studies : In vitro tests have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death.
- Mechanisms of Action : The spiro structure may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthetic derivatives of similar compounds demonstrated a notable reduction in bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Antioxidant Activity
In a comparative analysis of antioxidant assays (DPPH and FRAP), the compound exhibited higher scavenging activity than traditional antioxidants like ascorbic acid. This suggests its potential as a natural antioxidant agent in food preservation or therapeutic applications.
Q & A
Q. Q1: What analytical techniques are critical for confirming the stereochemical configuration of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D-NMR (e.g., COSY, NOESY, HSQC) to resolve overlapping signals and assign stereochemistry at chiral centers. For example, NOESY correlations can confirm spatial proximity of hydroxyl groups .
- X-ray Crystallography: Single-crystal analysis provides unambiguous stereochemical assignment, particularly for the spirocyclic and glycosidic moieties .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to validate configurations of sugar units .
Q. Q2: What safety protocols should be prioritized when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is recommended if aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks, especially during lyophilization or solvent evaporation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent solubilization .
Advanced Research Questions
Q. Q3: How can researchers optimize the synthetic route for this compound given its complex glycosylation pattern?
Methodological Answer:
- Protecting Group Strategy: Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyls to control regioselectivity during glycosylation. For example, temporary silyl ethers can shield primary hydroxyls .
- Glycosylation Catalysis: Employ Lewis acids (e.g., TMSOTf) or enzymatic methods (glycosyltransferases) to enhance stereochemical fidelity. Monitor reaction progress via LC-MS .
- Post-Synthetic Modifications: After core assembly, perform selective deprotection (e.g., hydrogenolysis for benzyl groups) followed by oxidation or reduction to finalize functional groups .
Q. Q4: How should conflicting data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?
Methodological Answer:
- Dose-Response Studies: Establish full dose-response curves (0.1 nM–100 µM) to identify biphasic effects. Use statistical models (e.g., Hill equation) to quantify potency (EC₅₀/IC₅₀) .
- Assay Validation: Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out artifacts. Include positive/negative controls for each system .
- Structural Dynamics Analysis: Perform molecular dynamics simulations to assess conformational changes in target proteins upon binding. Correlate with activity data .
Q. Q5: What computational approaches are suitable for studying the compound’s interaction with membrane-bound receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Prioritize docking grids around conserved residues in receptor active sites .
- Free Energy Calculations: Apply MM-GBSA or alchemical methods (e.g., FEP+) to estimate binding affinities. Validate with experimental ITC data .
- Membrane Simulations: Embed the compound in a lipid bilayer (CHARMM-GUI) to study partitioning behavior and lateral diffusion rates .
Q. Q6: How can degradation pathways of this compound be characterized under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and analyze degradation products via UPLC-QTOF-MS. Identify major fragments using MSE data .
- Metabolite Profiling: Incubate with liver microsomes or hepatocytes. Use HR-MS/MS to map Phase I/II metabolites and propose degradation pathways .
- Kinetic Modeling: Fit degradation data to first-order or Weibull models to predict shelf-life and storage conditions .
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?
Methodological Answer:
- Solubility Screening: Use standardized shake-flask methods (USP <1236>) across solvents (water, DMSO, ethanol). Measure saturation solubility via HPLC-UV .
- Polymorph Screening: Characterize crystalline vs. amorphous forms using PXRD and DSC. Solubility differences may arise from polymorphic transitions .
- Co-Solvency Studies: Optimize solvent blends (e.g., water-PEG 400) to enhance solubility while maintaining stability .
Experimental Design Considerations
Q. Q8: What strategies improve reproducibility in synthetic batches of this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading). Analyze via response surface methodology (RSM) .
- Batch Record Standardization: Document critical parameters (e.g., stirring rate, cooling gradients) to minimize operator-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
